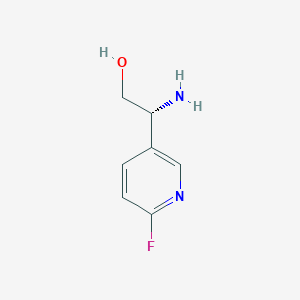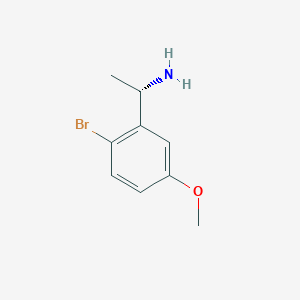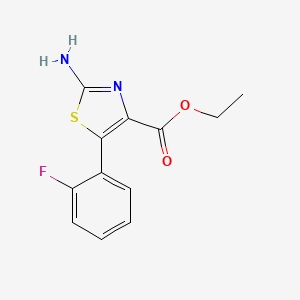
Ethyl 2-amino-5-(2-fluorophenyl)thiazole-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-amino-5-(2-fluorophenyl)-1,3-thiazole-4-carboxylate is a heterocyclic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are commonly found in various bioactive molecules. This compound, with its unique structure, has garnered interest in the fields of medicinal chemistry and pharmaceutical research due to its potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-amino-5-(2-fluorophenyl)-1,3-thiazole-4-carboxylate typically involves the condensation of 2-fluoroaniline with ethyl 2-bromo-2-thiazoline-4-carboxylate under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The reaction mixture is then purified using column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of ethyl 2-amino-5-(2-fluorophenyl)-1,3-thiazole-4-carboxylate can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and improves the yield and purity of the final product. The use of automated systems and advanced purification techniques further enhances the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-amino-5-(2-fluorophenyl)-1,3-thiazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain the corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at reflux temperature.
Substitution: Nucleophiles such as alkyl halides in the presence of a base like sodium hydride in DMF.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted thiazole derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials with specific electronic properties.
Mécanisme D'action
The mechanism of action of ethyl 2-amino-5-(2-fluorophenyl)-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its therapeutic effects. For example, it may inhibit the activity of cyclooxygenase enzymes, thereby reducing inflammation. Additionally, it can interact with DNA and RNA, leading to its anticancer properties.
Comparaison Avec Des Composés Similaires
Ethyl 2-amino-5-(2-fluorophenyl)-1,3-thiazole-4-carboxylate can be compared with other thiazole derivatives such as:
Ethyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate: Lacks the fluorine atom, which may affect its biological activity.
Ethyl 2-amino-5-(4-chlorophenyl)-1,3-thiazole-4-carboxylate: Contains a chlorine atom instead of fluorine, which can alter its reactivity and potency.
Ethyl 2-amino-5-(2-methylphenyl)-1,3-thiazole-4-carboxylate: The presence of a methyl group can influence its pharmacokinetic properties.
The uniqueness of ethyl 2-amino-5-(2-fluorophenyl)-1,3-thiazole-4-carboxylate lies in the presence of the fluorine atom, which can enhance its lipophilicity and metabolic stability, making it a promising candidate for drug development.
Propriétés
Formule moléculaire |
C12H11FN2O2S |
|---|---|
Poids moléculaire |
266.29 g/mol |
Nom IUPAC |
ethyl 2-amino-5-(2-fluorophenyl)-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C12H11FN2O2S/c1-2-17-11(16)9-10(18-12(14)15-9)7-5-3-4-6-8(7)13/h3-6H,2H2,1H3,(H2,14,15) |
Clé InChI |
KNWCVFBSDVIMKT-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(SC(=N1)N)C2=CC=CC=C2F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


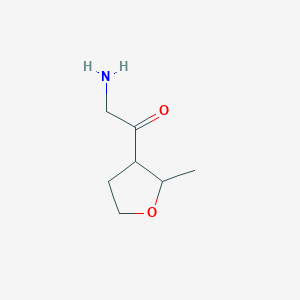
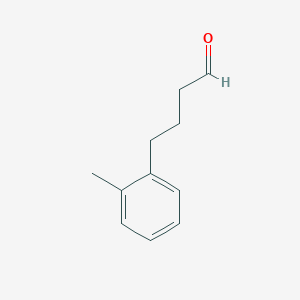
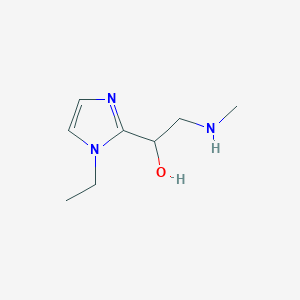

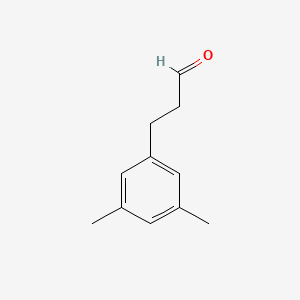

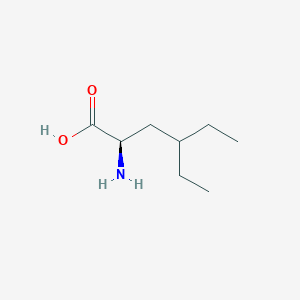
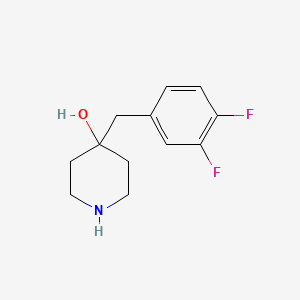

![2-[3-(Bromomethyl)oxolan-3-yl]aceticacid](/img/structure/B13608886.png)

